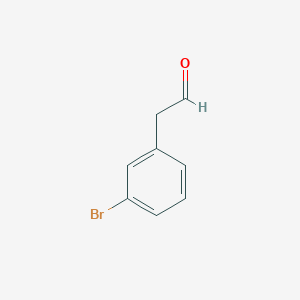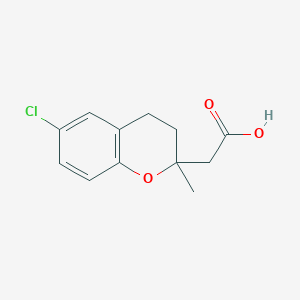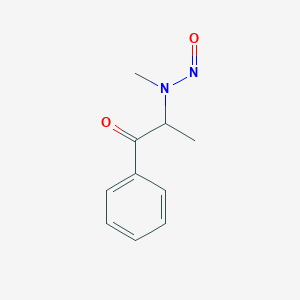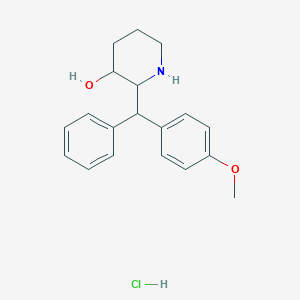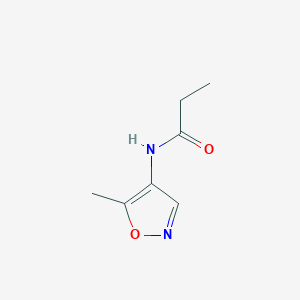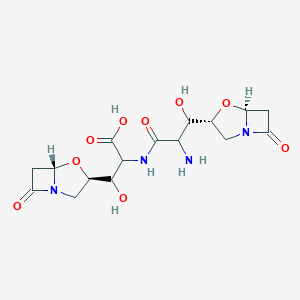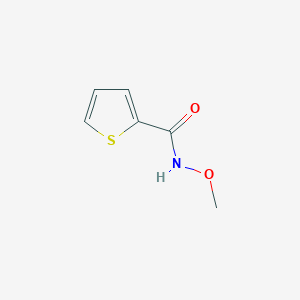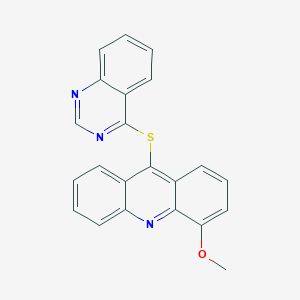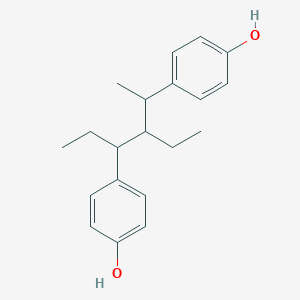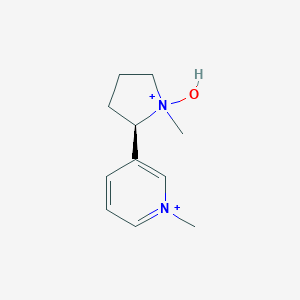
N-Methyl-N'-oxonicotinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N'-oxonicotinium (MON) is a quaternary ammonium compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MON has been reported to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of N-Methyl-N'-oxonicotinium is not fully understood. However, it has been suggested that N-Methyl-N'-oxonicotinium may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-Methyl-N'-oxonicotinium may induce apoptosis by activating certain signaling pathways in cells.
Biochemische Und Physiologische Effekte
Studies have shown that N-Methyl-N'-oxonicotinium can affect the levels of certain biochemical markers in the body. For example, N-Methyl-N'-oxonicotinium has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, N-Methyl-N'-oxonicotinium has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-N'-oxonicotinium in lab experiments is its high solubility in water and polar organic solvents, which makes it easy to dissolve and administer to cells. However, one limitation of using N-Methyl-N'-oxonicotinium is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N'-oxonicotinium. Firstly, more studies are needed to elucidate the exact mechanism of action of N-Methyl-N'-oxonicotinium in cancer cells. Additionally, further studies are needed to determine the efficacy of N-Methyl-N'-oxonicotinium in vivo, as most studies have been conducted in vitro. Moreover, there is a need to explore the potential of N-Methyl-N'-oxonicotinium as a drug candidate for the treatment of other diseases, such as viral infections and fungal infections.
Conclusion
In conclusion, N-Methyl-N'-oxonicotinium is a promising compound with potential applications in drug development. Its anti-tumor properties have been extensively studied, and it has shown promising results in inhibiting the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of N-Methyl-N'-oxonicotinium can be achieved through a reaction between N-methylpyridine-3-carboxylic acid and trimethylamine oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N'-oxonicotinium has been extensively studied for its anti-tumor properties. In vitro studies have shown that N-Methyl-N'-oxonicotinium can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Moreover, N-Methyl-N'-oxonicotinium has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
105740-40-7 |
|---|---|
Produktname |
N-Methyl-N'-oxonicotinium |
Molekularformel |
C11H18N2O+2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
InChI-Schlüssel |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
Isomerische SMILES |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Synonyme |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



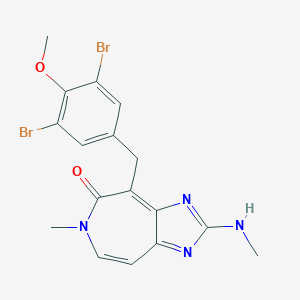
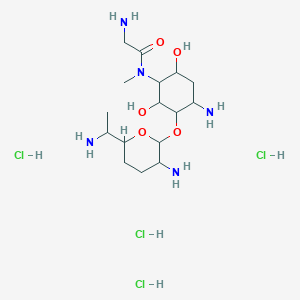
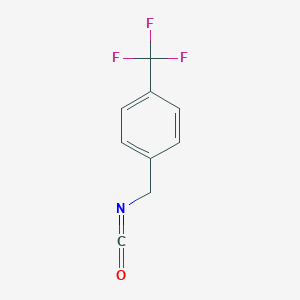
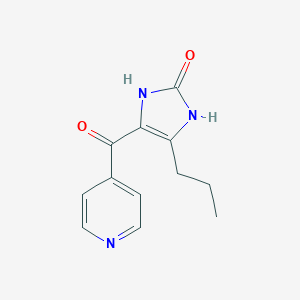
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
